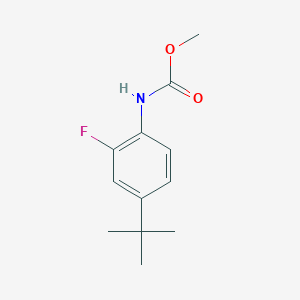
4-t-butyl-2-fluoro-N-methoxycarbonylaniline
Cat. No. B8426818
M. Wt: 225.26 g/mol
InChI Key: MOOQCYDMZSTOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07439382B2
Procedure details


To 303 g of 4-t-butyl-2-fluoro-N-methoxycarbonylaniline as the crude product was added 657 g of a 30% aqueous sodium hydroxide solution. The mixture was heated under reflux at a temperature around 90° C. for 4 hr and was allowed to cool. Water (1,000 mL) was then added thereto, and the mixture was extracted four times with 500 mL of hexane. The organic layers thus obtained were combined, and 2 M hydrochloric acid was added thereto, followed by vigorous stirring to convert the amino group to a hydrochloride form. Subsequently, an aqueous layer was separated and was adjusted to pH 9 by the addition of aqueous sodium hydroxide solution to bring the amino group to a free form. Extraction was carried out twice with 1,000 mL of toluene. The organic layers thus obtained were combined, and the combined organic layer was washed with saturated brine. The solvent was then removed from the organic layer by distillation to give 92.9 g of 4-t-butyl-2-fluoroaniline as an oily substantially single product (yield 65.6% (yield in two steps of t-butylation-deprotection)).

[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Yield
65.6%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:15]=[CH:14][C:8]([NH:9]C(OC)=O)=[C:7]([F:16])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].Cl>O>[C:1]([C:5]1[CH:15]=[CH:14][C:8]([NH2:9])=[C:7]([F:16])[CH:6]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
303 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC(=C(NC(=O)OC)C=C1)F
|
[Compound]
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by vigorous stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted four times with 500 mL of hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layers thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Subsequently, an aqueous layer was separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was adjusted to pH 9 by the addition of aqueous sodium hydroxide solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extraction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layers thus obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layer was washed with saturated brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then removed from the organic layer by distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC(=C(N)C=C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 92.9 g | |
| YIELD: PERCENTYIELD | 65.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 41.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
